molecular formula C13H8N4OS B1668176 Inhibiteur de PKR CAS No. 608512-97-6

Inhibiteur de PKR

Numéro de catalogue: B1668176
Numéro CAS: 608512-97-6
Poids moléculaire: 268.30 g/mol
Clé InChI: VFBGXTUGODTSPK-BAQGIRSFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Les inhibiteurs de la protéine kinase RNA-activée (PKR) sont des composés qui inhibent l'activité de l'enzyme protéine kinase RNA-activée. Cette enzyme joue un rôle crucial dans divers processus cellulaires, notamment la régulation de la synthèse des protéines, la réponse aux infections virales et l'induction de l'apoptose. Les inhibiteurs de la PKR ont suscité un intérêt considérable en raison de leurs applications thérapeutiques potentielles dans le traitement de maladies telles que le cancer, les infections virales et les troubles neurodégénératifs .

Applications De Recherche Scientifique

PKR inhibitors have a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

The primary target of the PKR Inhibitor, also known as C16, is the Protein Kinase RNA-activated (PKR) . PKR is a member of the serine/threonine kinase family that mediates a broad spectrum of cellular transduction pathways . It plays a crucial role in various intracellular regulatory mechanisms and is implicated in the pathophysiology of many human diseases, including microbial and viral infections, cancer, diabetes, and neurodegenerative disorders .

Mode of Action

C16 acts as a selective inhibitor of PKR. It binds to the ATP-binding site of PKR, thereby blocking its autophosphorylation . This inhibition is achieved through direct action on the ATP binding site . By inhibiting PKR, C16 can effectively suppress the PKR/eIF2a apoptotic signal transduction pathway without stimulating the proliferative mTOR/p70S6K signal transduction mechanism .

Biochemical Pathways

The main downstream target of PKR is the eukaryotic initiation factor 2 alpha (eIF-2α), which plays a significant role in the regulation of protein synthesis in metabolic stress, controls the translation initiation in various cells and neurons, and affects cognitive functions . Phosphorylation of Ser51 in eIF-2α by PKR inhibits total protein synthesis but selectively increases the production rates of several proteins such as activating transcription factor 4 (ATF4) and beta-secretase 1 (BACE1) .

Result of Action

C16 has been shown to suppress cell proliferation by regulating the cell cycle via p21 . In colorectal cancer (CRC) cells, C16 treatment resulted in G1 arrest and increased p21 protein and mRNA expression . Moreover, p21 expression was associated with CRC development as observed using immunohistochemical analysis of human CRC tissues . Thus, C16 upregulates p21 expression in CRC cells to regulate the cell cycle and suppress tumor growth .

Safety and Hazards

PKR Inhibitor is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Analyse Biochimique

Biochemical Properties

C16 (PKR inhibitor) is an imidazolo-oxindole compound that acts as a potent inhibitor of PKR by targeting its ATP-binding site . This inhibition prevents the autophosphorylation of PKR, which is essential for its activation. The compound effectively inhibits RNA-induced PKR autophosphorylation with an IC50 of 210 nM and rescues PKR-dependent translation block with an IC50 of 100 nM . By inhibiting PKR, C16 (PKR inhibitor) interacts with various biomolecules, including the eukaryotic initiation factor 2 alpha (eIF2α), which is a downstream target of PKR . Phosphorylation of eIF2α by PKR inhibits protein synthesis, but C16 (PKR inhibitor) prevents this phosphorylation, thereby allowing normal protein synthesis to proceed .

Cellular Effects

C16 (PKR inhibitor) has significant effects on various cell types and cellular processes. By inhibiting PKR, it prevents the phosphorylation of eIF2α, which in turn allows for the continuation of protein synthesis . This inhibition has been shown to reduce inflammation in adipose tissues, increase sensitivity to insulin, and ameliorate diabetic symptoms in animal models . Additionally, C16 (PKR inhibitor) has neuroprotective effects and can restore synaptic plasticity and memory in mouse models of Alzheimer’s disease . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of PKR and its downstream targets .

Molecular Mechanism

The molecular mechanism of C16 (PKR inhibitor) involves its binding to the ATP-binding site of PKR, thereby preventing its autophosphorylation and activation . This inhibition blocks the phosphorylation of eIF2α, which is a critical step in the PKR-mediated inhibition of protein synthesis . By preventing this phosphorylation, C16 (PKR inhibitor) allows for the normal translation of mRNA and the production of proteins necessary for cellular function . Additionally, the inhibition of PKR by C16 (PKR inhibitor) affects the activation of several transcription factors, such as NF-κB, p53, and STATs, which play roles in apoptosis, inflammation, and cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of C16 (PKR inhibitor) have been observed to change over time. The compound demonstrates impressive inhibitory effects on PKR in pharmacologically relevant concentrations and exhibits biological effects in tissue cultures . The stability and degradation of C16 (PKR inhibitor) over time can influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of C16 (PKR inhibitor) vary with different dosages in animal models. In mouse models of Alzheimer’s disease, acute treatment with C16 (PKR inhibitor) can restore deficits in long-term memory and synaptic plasticity without affecting the amyloid beta load in the hippocampus . Additionally, the compound has been shown to have neuroprotective and nootropic effects in animal studies . At high doses, C16 (PKR inhibitor) may exhibit toxic or adverse effects, and careful dosage optimization is necessary to achieve therapeutic benefits while minimizing potential risks .

Metabolic Pathways

C16 (PKR inhibitor) is involved in various metabolic pathways by modulating the activity of PKR and its downstream targets. PKR plays a role in the regulation of protein synthesis, metabolic stress responses, and the translation initiation in various cells and neurons . By inhibiting PKR, C16 (PKR inhibitor) affects these metabolic pathways and can influence metabolic flux and metabolite levels . The compound’s effects on metabolic pathways are particularly relevant in the context of diseases such as diabetes and neurodegenerative disorders, where PKR dysregulation plays a significant role .

Transport and Distribution

The transport and distribution of C16 (PKR inhibitor) within cells and tissues are influenced by its interactions with various transporters and binding proteins. The compound’s ability to inhibit PKR and its downstream targets allows for its distribution to different cellular compartments where PKR is active .

Subcellular Localization

The subcellular localization of C16 (PKR inhibitor) is primarily determined by its interactions with PKR and its downstream targets. PKR is ubiquitously expressed in vertebrate cells and is involved in various cellular processes, including mRNA translation, transcriptional control, regulation of apoptosis, and cell proliferation . By inhibiting PKR, C16 (PKR inhibitor) can affect these processes and influence the localization and activity of PKR within different cellular compartments .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse des inhibiteurs de la PKR implique souvent l'utilisation de la conception de médicaments assistée par ordinateur pour identifier des composés potentiels. Un tel composé est le 6-amino-3-méthyl-2-oxo-N-phényl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide. La voie de synthèse de ce composé implique la réaction du 2-aminobenzimidazole avec l'isocyanate de phényle dans des conditions spécifiques . Une autre approche implique la synthèse de cercles d'ARN utilisant la ligase T4 ARN, qui présentent une immunogénicité minimisée et forment de courtes régions d'ARN double brin pour supprimer efficacement l'activation de la PKR .

Méthodes de production industrielle

La production industrielle d'inhibiteurs de la PKR implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. L'utilisation de techniques de synthèse et de purification automatisées est courante pour rationaliser le processus de production et réduire les coûts.

Analyse Des Réactions Chimiques

Types de réactions

Les inhibiteurs de la PKR subissent diverses réactions chimiques, notamment :

    Oxydation : Implique l'ajout d'oxygène ou l'élimination d'atomes d'hydrogène.

    Réduction : Implique l'ajout d'atomes d'hydrogène ou l'élimination d'oxygène.

    Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions communs

Les réactifs couramment utilisés dans la synthèse des inhibiteurs de la PKR comprennent l'isocyanate de phényle, le 2-aminobenzimidazole et la ligase T4 ARN. Les conditions réactionnelles impliquent souvent des températures, des niveaux de pH et des catalyseurs spécifiques pour garantir les transformations chimiques souhaitées.

Principaux produits

Les principaux produits formés à partir de ces réactions sont des composés qui inhibent efficacement l'activité de l'enzyme protéine kinase RNA-activée. Ces produits se caractérisent par leur capacité à se lier au site de liaison à l'ATP de la PKR et à bloquer l'autophosphorylation .

Applications de la recherche scientifique

Les inhibiteurs de la PKR ont un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

Les inhibiteurs de la PKR exercent leurs effets en se liant au site de liaison à l'ATP de l'enzyme protéine kinase RNA-activée, empêchant ainsi son autophosphorylation et son activation subséquente. Cette inhibition bloque la phosphorylation du facteur d'initiation eucaryotique 2 alpha, qui est essentiel pour la régulation de la synthèse des protéines. En inhibant la PKR, ces composés peuvent empêcher l'induction de l'apoptose et réduire la production de cytokines pro-inflammatoires .

Comparaison Avec Des Composés Similaires

Les inhibiteurs de la PKR peuvent être comparés à d'autres composés similaires, tels que :

Ces composés partagent des mécanismes d'action similaires, mais diffèrent par leurs structures chimiques et leurs affinités de liaison spécifiques. La singularité de chaque composé réside dans sa puissance, sa sélectivité et son potentiel thérapeutique.

Propriétés

IUPAC Name

(8Z)-8-(1H-imidazol-5-ylmethylidene)-6H-pyrrolo[2,3-g][1,3]benzothiazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4OS/c18-13-8(3-7-4-14-5-15-7)11-9(17-13)1-2-10-12(11)19-6-16-10/h1-6H,(H,14,15)(H,17,18)/b8-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBGXTUGODTSPK-BAQGIRSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1NC(=O)C3=CC4=CN=CN4)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C\3=C1NC(=O)/C3=C\C4=CN=CN4)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159885-47-8, 608512-97-6
Record name C-16
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159885478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazolo-oxindole PKR inhibitor C16
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name C-16
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9Q75QZK84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PKR Inhibitor
Reactant of Route 2
PKR Inhibitor
Reactant of Route 3
PKR Inhibitor
Reactant of Route 4
PKR Inhibitor
Reactant of Route 5
PKR Inhibitor
Reactant of Route 6
PKR Inhibitor
Customer
Q & A

A: PKR inhibitors can interact with their target through different mechanisms. Some, like imoxin (C16), directly inhibit PKR kinase activity, preventing the phosphorylation of eukaryotic initiation factor 2-alpha (eIF2α) [, , , ]. This inhibition of eIF2α phosphorylation can subsequently alleviate endoplasmic reticulum (ER) stress and reduce the expression of proinflammatory cytokines like TNF-α [, , , , ]. Other inhibitors, like 2-aminopurine (2-AP), can also block PKR activity and downstream signaling pathways like NF-κB, impacting cytokine production and cellular responses [, , ].

ANone: While the provided research mentions imoxin and 2-aminopurine as PKR inhibitors, detailed structural information like molecular formula, weight, and spectroscopic data are not provided. Further research into the chemical properties of these specific inhibitors would be needed.

ANone: Certainly. Several studies mentioned demonstrate the efficacy of PKR inhibitors in various models:

  • In vitro:
    • Imoxin reduced tunicamycin-induced ER stress and restored insulin signaling in C2C12 myotubes [].
    • Both imoxin and 2-AP suppressed tunicamycin-mediated ER stress in pancreatic beta cells, improving insulin secretion capacity [].
    • Imoxin attenuated high fructose-induced oxidative stress and apoptosis in renal epithelial cells [].
  • In vivo:
    • A PKR inhibitor reduced NMDA-induced retinal damage in mice [].
    • Imoxin alleviated sepsis-induced renal injury in mice, likely by reducing ER stress and inflammation [].
    • C16 rescued memory impairment and attenuated ATF4 overexpression in a mouse model expressing the human ApoE4 allele, a genetic risk factor for Alzheimer's disease [].

ANone: The research suggests that PKR inhibitors hold promise for various applications, including:

  • Neurodegenerative diseases: PKR inhibition shows potential in Alzheimer's disease models, rescuing memory deficits and reducing neuroinflammation [, ].
  • Metabolic disorders: PKR inhibitors like imoxin show potential in managing diabetes by protecting pancreatic beta cells and improving insulin sensitivity [, ].
  • Inflammatory conditions: PKR inhibitors have demonstrated efficacy in reducing inflammation in models of sepsis-induced renal injury and LPS-induced muscle inflammation [, ].

A: While the research doesn't specifically address resistance mechanisms to PKR inhibitors, it does highlight the adaptability of viruses. For example, Andes virus nucleocapsid protein can interrupt PKR dimerization, inhibiting its activation and highlighting a potential viral evasion strategy []. Further research is crucial to understand and overcome potential resistance mechanisms.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.